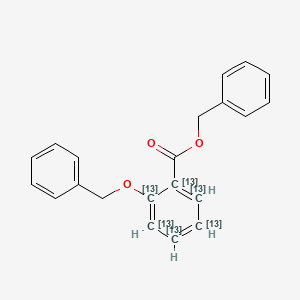
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a labeled compound used in various scientific research applications. The compound is characterized by the presence of carbon-13 isotopes, which makes it valuable for studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate typically involves the esterification of 2-Benzyloxy-benzoic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistent incorporation of carbon-13 isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the ester group forms benzyl alcohol derivatives.
Substitution: Electrophilic substitution results in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard for chemical identification and quantification.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in clinical diagnostics for imaging and disease detection.
Mécanisme D'action
The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyloxybenzoic acid
- Salicylic acid benzyl ether
- 2-Phenylmethoxybenzoic acid
Uniqueness
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in research applications. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Propriétés
IUPAC Name |
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPKILWQXALOW-MGFYRVBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














